molecular formula C19H20N2O B585626 8-Acetaldehyde Mianserin CAS No. 134150-69-9

8-Acetaldehyde Mianserin

Katalognummer: B585626
CAS-Nummer: 134150-69-9
Molekulargewicht: 292.382
InChI-Schlüssel: IFUBWYQNRIYCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetaldehyde Mianserin (CAS 134150-69-9) is a structural derivative of the tetracyclic antidepressant mianserin, which was first synthesized in 1966 .

Eigenschaften

CAS-Nummer

134150-69-9

Molekularformel

C19H20N2O

Molekulargewicht

292.382

InChI

InChI=1S/C19H20N2O/c1-20-8-9-21-18-7-6-14(13-22)10-16(18)11-15-4-2-3-5-17(15)19(21)12-20/h2-7,10,13,19H,8-9,11-12H2,1H3

InChI-Schlüssel

IFUBWYQNRIYCSN-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)C=O

Synonyme

2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine-12-carbaldehyde;  1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepine-8-carboxaldehyde; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetaldehyde Mianserin involves the introduction of an acetaldehyde group to the Mianserin molecule. This can be achieved through various chemical reactions, including:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated carbonyl compound.

Industrial Production Methods: Industrial production of 8-Acetaldehyde Mianserin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Analyse Chemischer Reaktionen

Types of Reactions: 8-Acetaldehyde Mianserin undergoes various chemical reactions, including:

    Oxidation: The acetaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetaldehyde group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium hydroxide for aldol condensation reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

8-Acetaldehyde Mianserin has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Acetaldehyde Mianserin is similar to that of Mianserin. It primarily acts as an antagonist at various neurotransmitter receptors, including:

    Alpha-2 Adrenergic Receptors: Blocking these receptors increases the release of norepinephrine and serotonin.

    Histamine H1 Receptors: Antagonism at these receptors contributes to its sedative effects.

    Serotonin Receptors: It acts on serotonin receptors, particularly 5-HT2 and 5-HT3, modulating serotonin levels in the brain.

These interactions result in increased levels of neurotransmitters, which help alleviate symptoms of depression and anxiety .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key pharmacological and functional differences between 8-Acetaldehyde Mianserin and related compounds:

Compound Structural Feature Key Pharmacological Properties Behavioral Effects
Mianserin Tetracyclic piperazino-azepine - α2-adrenoceptor antagonist
- 5HT2A/2C/3 antagonist
- κ-opioid partial agonist
- Inhibits noradrenaline uptake (IC₅₀: 30 nM)
- Antidepressant-like effects in DRL 72-s schedule
- Sedation at high doses
8-Hydroxymianserin 8-hydroxy substitution - Weak serotonin uptake inhibition (IC₅₀: 9 µM)
- Low antihistamine potency (30× less than mianserin)
- Minimal inhibition of muricidal behavior
- No sedative effects up to 32 mg/kg
Desmethylmianserin N-desmethylation - Moderate noradrenaline uptake inhibition (IC₅₀: 60 nM)
- Weak serotonin uptake inhibition (IC₅₀: 6 µM)
- Inhibits muricidal behavior
- No sedative effects at therapeutic doses
6-Azamianserin (ORG 3770) 6-aza substitution - Strong antihistamine activity
- Lacks significant noradrenaline/serotonin uptake inhibition
- Non-specific muricidal inhibition (sedative at effective doses)
- High sedation
8-Acetaldehyde Mianserin 8-acetaldehyde substitution - Insufficient published data; hypothesized to alter receptor binding kinetics or metabolic stability due to acetaldehyde group - Unknown; structural analogs suggest potential for reduced sedation or modified receptor interactions

Receptor Binding and Selectivity

  • Mianserin : Exhibits moderate pH-dependent affinity (pH 7.3 vs. 8.6 ratio: 0.6–2.09), classified with compounds like nefazodone and riluzole . Its κ-opioid partial agonism may contribute to antidepressant effects via ERK1/2 phosphorylation pathways .
  • 8-Hydroxymianserin: Shows negligible activity at α2-adrenoceptors or serotonin receptors, with reduced antihistamine potency .
  • 8-Acetaldehyde Mianserin: No direct binding data exist, but structural studies suggest that substitutions at the 8-position (e.g., hydroxyl vs. acetaldehyde) may influence interactions with Toll-like receptors (TLRs) or 5HT receptors .

Metabolic Stability and Side Effects

  • Mianserin’s metabolites (e.g., desmethylmianserin) retain partial noradrenaline uptake inhibition but lack cardiotoxicity, a key advantage over tricyclic antidepressants .
  • However, stability in human plasma remains unstudied.

Clinical Implications

  • Mianserin’s efficacy matches tricyclics (e.g., imipramine, amitriptyline) with fewer anticholinergic or cardiovascular side effects .
  • 8-Hydroxymianserin and 6-azamianserin were explored clinically but showed reduced antidepressant specificity or increased sedation .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing 8-Acetaldehyde Mianserin’s pharmacokinetic interactions in preclinical models?

  • Methodological Answer : Use controlled animal studies with standardized dosing protocols. For example, administer Mianserin (2.5–5 mg/kg) 10 minutes prior to ethanol exposure (2.5 g/kg) in rodent models, then measure locomotor activity via distance-traveled metrics. Blood ethanol concentrations (BECs) should be quantified using enzymatic oxidation (e.g., ethanol oxidase) and validated via ANOVA to isolate treatment effects . Ensure sex-balanced cohorts, though found no significant sex-based differences in locomotor outcomes.

Q. How are behavioral assays designed to evaluate Mianserin derivatives’ antidepressant effects?

  • Methodological Answer : Employ validated depression/anxiety models (e.g., forced swim test, elevated plus maze) with Hamilton Rating Scale for Depression (HRSD) alignment. Clinical trials should use double-blind designs comparing Mianserin (30–120 mg/day) against tricyclic antidepressants (e.g., amitriptyline). Include placebo arms and quantify symptom reduction via standardized psychiatric scales .

Q. What statistical approaches are recommended for analyzing Mianserin’s dose-dependent effects?

  • Methodological Answer : Use factorial ANOVA to assess interactions between dosage, treatment (e.g., ethanol vs. water), and outcome variables (e.g., locomotor activity). Post-hoc tests (e.g., Tukey) can resolve subgroup differences. For clinical data, apply non-linear regression to model plasma concentration-efficacy relationships, noting interindividual variability in elderly populations .

Advanced Research Questions

Q. How can researchers resolve contradictions in Mianserin’s efficacy across psychiatric disorders (e.g., depression vs. schizophrenia)?

  • Methodological Answer : Conduct meta-analyses of existing trials (e.g., 3 studies, n = 243) using random-effects models to account for heterogeneity. Prioritize studies with strict diagnostic criteria (e.g., DSM-V) and standardized outcome measures. highlights unclear efficacy in schizophrenia, suggesting subtype-specific mechanisms (e.g., serotonin vs. dopamine modulation) require isolation via receptor-binding assays .

Q. What experimental designs mitigate confounding factors in pharmacokinetic studies of 8-Acetaldehyde Mianserin metabolites?

  • Methodological Answer : Use crossover designs with washout periods to control for individual variability. For metabolite quantification, pair LC-MS/MS with isotopically labeled standards (e.g., dopamine-d10). Reference ’s protocols for environmental analytes, adapting extraction methods (e.g., acetonitrile precipitation) for plasma samples .

Q. How should researchers address ethical and reproducibility challenges in long-term Mianserin studies?

  • Methodological Answer : Adhere to institutional guidelines for animal welfare (e.g., minimizing distress in ethanol-exposed rodents) and human trials (e.g., informed consent for elderly/cardiac patients). For reproducibility, document methods exhaustively: specify equipment (e.g., Analox AM1 Alcohol Analyzer), statistical software (e.g., R, SPSS), and raw data archiving per FAIR principles .

Data Contradiction and Synthesis

Q. Why do some studies report Mianserin’s lack of cardiovascular toxicity, while others note plasma concentration variability in elderly patients?

  • Methodological Answer : Stratify analyses by age and comorbidities. shows Mianserin’s safety in post-MI patients but identifies age-related pharmacokinetic variability. Use population pharmacokinetics (PopPK) modeling to adjust dosing regimens and monitor ECG parameters in vulnerable cohorts .

Q. How can conflicting results on Mianserin’s anxiolytic effects be reconciled?

  • Methodological Answer : Differentiate primary anxiety disorders from anxiety comorbid with depression. Design studies with dual primary endpoints (e.g., HRSD and GAD-7 scores). notes Mianserin’s antianxiety activity in depression but lacks clarity in isolated anxiety; consider adjunct therapies (e.g., CBT) in trial designs .

Methodological Tables

Table 1 : Key Parameters for Preclinical Mianserin-Ethanol Interaction Studies

ParameterSpecificationReference
Mianserin dosage2.5–5 mg/kg (IP)
Ethanol exposure2.5 g/kg (oral)
BEC measurementEnzymatic oxidation (AM1 Analyzer)
Statistical analysisFactorial ANOVA with Tukey post-hoc

Table 2 : Clinical Trial Design Recommendations for Mianserin Derivatives

ComponentConsiderationReference
Dosage range30–120 mg/day (divided or single dose)
Comparator drugsAmitriptyline, placebo
Outcome measuresHRSD reduction, plasma concentration
Ethical complianceECG monitoring in cardiac patients

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.